molecular formula C21H23NO3 B5476907 3-(4-(BENZYLOXY)PHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACRYLAMIDE

3-(4-(BENZYLOXY)PHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACRYLAMIDE

Cat. No.: B5476907
M. Wt: 337.4 g/mol
InChI Key: HUHGZPUODRNVPT-JLHYYAGUSA-N
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Description

3-(4-(BENZYLOXY)PHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACRYLAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxyphenyl group and a tetrahydrofuranylmethyl group attached to an acrylamide backbone, making it a unique structure for study.

Properties

IUPAC Name

(E)-N-(oxolan-2-ylmethyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-21(22-15-20-7-4-14-24-20)13-10-17-8-11-19(12-9-17)25-16-18-5-2-1-3-6-18/h1-3,5-6,8-13,20H,4,7,14-16H2,(H,22,23)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHGZPUODRNVPT-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(BENZYLOXY)PHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACRYLAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzyloxyphenyl intermediate, followed by the introduction of the tetrahydrofuranylmethyl group. The final step involves the formation of the acrylamide moiety under controlled conditions. Common reagents used in these reactions include benzyl alcohol, phenylacetic acid, and tetrahydrofuran, with catalysts such as palladium or platinum to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-(BENZYLOXY)PHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACRYLAMIDE undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acrylamide moiety can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.

    Reduction: Reduction of the acrylamide moiety produces primary or secondary amines.

    Substitution: Electrophilic substitution on the phenyl ring results in nitro or halogenated derivatives.

Scientific Research Applications

3-(4-(BENZYLOXY)PHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACRYLAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-(BENZYLOXY)PHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACRYLAMIDE involves its interaction with specific molecular targets. The benzyloxyphenyl group can bind to active sites of enzymes or receptors, modulating their activity. The acrylamide moiety may form covalent bonds with nucleophilic residues, leading to inhibition or activation of biological pathways. The tetrahydrofuranylmethyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Methoxy)phenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
  • 3-(4-(Ethoxy)phenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
  • 3-(4-(Fluorobenzyloxy)phenyl)-N-(tetrahydro-2-furanylmethyl)acrylamide

Uniqueness

3-(4-(BENZYLOXY)PHENYL)-N-(TETRAHYDRO-2-FURANYLMETHYL)ACRYLAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the benzyloxy group enhances its ability to interact with aromatic systems, while the tetrahydrofuranylmethyl group provides additional stability and solubility.

This compound’s distinct structure and properties make it a valuable subject for ongoing research and development in various scientific fields.

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